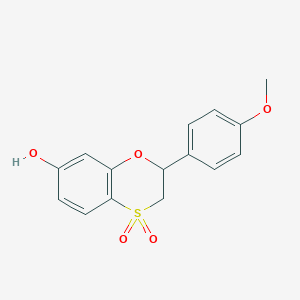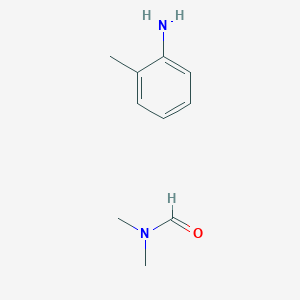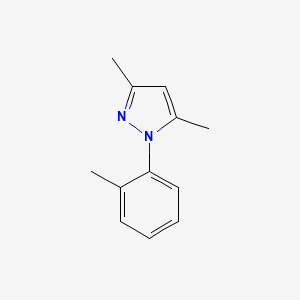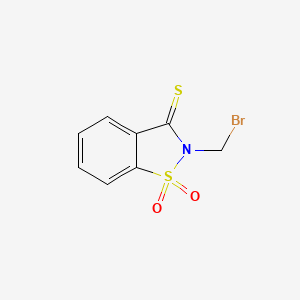
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. For example, the bromination reaction can be conducted in a pipeline reactor where the reactants are mixed and reacted under controlled temperature and illumination conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves the formation of covalent bonds with target molecules. The bromomethyl group is highly reactive and can alkylate nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing strand breaks and interfering with replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 2-(Iodomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
- 2-(Methylthio)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione
Uniqueness
2-(Bromomethyl)-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a potent agent in biological studies .
Propriétés
Numéro CAS |
847033-39-0 |
|---|---|
Formule moléculaire |
C8H6BrNO2S2 |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
2-(bromomethyl)-1,1-dioxo-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H6BrNO2S2/c9-5-10-8(13)6-3-1-2-4-7(6)14(10,11)12/h1-4H,5H2 |
Clé InChI |
YKQAPAUWHRELCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)N(S2(=O)=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)



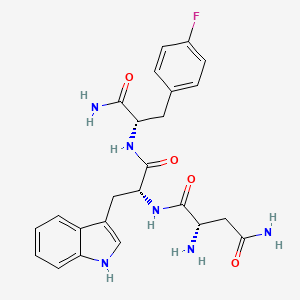
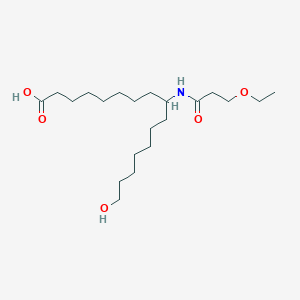
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
